molecular formula C7H8N4O2 B14051127 5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione

5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B14051127
M. Wt: 180.16 g/mol
InChI Key: FUYPYLIOCKAJSM-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazole and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with suitable reagents to form the imidazolidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the particular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-imidazol-4-yl)imidazolidine-2,4-dione is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

5-(1-methylimidazol-4-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H8N4O2/c1-11-2-4(8-3-11)5-6(12)10-7(13)9-5/h2-3,5H,1H3,(H2,9,10,12,13)

InChI Key

FUYPYLIOCKAJSM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

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